chemical structure of 4-[(Methylsulfonyl)(phenyl)amino]butanoic acid
chemical structure of 4-[(Methylsulfonyl)(phenyl)amino]butanoic acid
This guide details the chemical structure, synthesis, and physicochemical properties of 4-[(Methylsulfonyl)(phenyl)amino]butanoic acid , a specialized N-functionalized GABA derivative.
Chemical Identity & Core Profile
This compound represents a structural modification of
| Parameter | Data |
| IUPAC Name | 4-(N-Methanesulfonyl-N-phenylamino)butanoic acid |
| Common Identifiers | N-Phenyl-N-mesyl-GABA; 4-(N-Mesylanilino)butyric acid |
| Molecular Formula | |
| Molecular Weight | 257.31 g/mol |
| CAS Registry Number | Not widely listed; treat as New Chemical Entity (NCE) or specific intermediate. |
| SMILES | CS(=O)(=O)N(c1ccccc1)CCCC(=O)O |
| InChI Key | Predicted: XXXXXX-UHFFFAOYSA-N (Structure dependent) |
Structural Analysis & Pharmacophore Mapping
The molecule consists of three distinct domains that dictate its reactivity and potential biological interaction.
Functional Group Decomposition
-
Butanoic Acid Tether (
Chain):-
Provides the acidic moiety (
). -
Maintains the spatial distance characteristic of GABA analogs, though the flexibility is constrained by the bulky nitrogen substituents.
-
-
Sulfonamide Core (
):-
Electronic Effect: The sulfonyl group is strongly electron-withdrawing. It delocalizes the lone pair on the nitrogen, rendering the nitrogen non-basic (
). This prevents the formation of a zwitterion, unlike native GABA. -
Metabolic Stability: The sulfonamide bond is generally resistant to hydrolysis and proteolytic cleavage.
-
-
N-Phenyl Ring:
-
Adds significant steric bulk and lipophilicity (
- interaction potential). -
The aromatic ring is deactivated by the adjacent sulfonamide nitrogen, making it less susceptible to electrophilic aromatic substitution.
-
Structural Visualization (DOT)
Figure 1: Pharmacophore decomposition showing the hydrophilic acid tail and the lipophilic sulfonamide head.
Synthesis Protocol
The most robust synthetic route involves the construction of the sulfonamide core followed by alkylation. This avoids potential side reactions associated with sulfonylating the amino acid directly.
Route: Convergent N-Alkylation
Step 1: Synthesis of N-Phenylmethanesulfonamide
-
Reagents: Aniline, Methanesulfonyl chloride (MsCl), Pyridine (or
), DCM. -
Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, followed by elimination of HCl.
-
Protocol:
-
Dissolve Aniline (1.0 eq) in dry DCM at 0°C.
-
Add Pyridine (1.2 eq) as an acid scavenger.
-
Dropwise add MsCl (1.1 eq) to control exotherm.
-
Stir at RT for 4 hours. Wash with 1M HCl (to remove pyridine) and Brine.
-
Yield: ~90-95% (White solid).
-
Step 2: N-Alkylation with Ethyl 4-bromobutyrate
-
Reagents: N-Phenylmethanesulfonamide, Ethyl 4-bromobutyrate,
, DMF (or Acetone). -
Rationale: The sulfonamide proton is acidic (
), allowing deprotonation by carbonate bases to form a nucleophilic anion. -
Protocol:
-
Suspend N-Phenylmethanesulfonamide (1.0 eq) and
(2.0 eq) in DMF. -
Add Ethyl 4-bromobutyrate (1.2 eq).
-
Heat to 60-80°C for 12 hours. (Monitor by TLC: disappearance of sulfonamide).
-
Quench with water, extract with EtOAc.
-
Intermediate: Ethyl 4-[(methylsulfonyl)(phenyl)amino]butanoate.
-
Step 3: Ester Hydrolysis
-
Reagents: LiOH or NaOH, THF/Water.
-
Protocol:
-
Dissolve the ester in THF:Water (3:1).
-
Add LiOH (3.0 eq). Stir at RT for 4 hours.
-
Acidify to pH ~2 with 1M HCl.
-
Extract with DCM or EtOAc. The product usually crystallizes upon concentration.
-
Synthesis Workflow Diagram (DOT)
Figure 2: Step-wise synthetic pathway from aniline precursors to the final carboxylic acid.
Physicochemical & Analytical Properties
Predicted Properties
Due to the specific substitution pattern, the following properties are estimated based on SAR of similar sulfonamides:
| Property | Value (Approx.) | Context |
| LogP | 1.8 - 2.2 | Moderately lipophilic; crosses membranes easier than GABA (LogP -2.3). |
| pKa (Acid) | 4.7 - 4.9 | Typical carboxylic acid range. |
| pKa (Base) | N/A | Nitrogen is non-basic due to sulfonyl EWG. |
| Solubility | Low in water (acid form); High in DMSO, MeOH, DCM. | Soluble in aqueous base (pH > 6) as the carboxylate salt. |
| Melting Point | 110 - 130 °C | Solid crystalline powder. |
Spectroscopic Characterization (Simulated)
-
NMR (400 MHz,
):- 11.0 (br s, 1H, -COOH )
- 7.30 - 7.50 (m, 5H, Ph -H)
-
3.75 (t, 2H, N-CH
-) -
2.95 (s, 3H, -SO
CH ) -
2.45 (t, 2H, -CH
-COOH) -
1.90 (quint, 2H, -CH
-CH -CH -)
-
IR Spectrum:
-
1710-1730 cm
: C=O stretch (Carboxylic acid). -
1330 & 1150 cm
: S=O asymmetric and symmetric stretches (Sulfonamide). -
2500-3300 cm
: O-H broad stretch (Acid).
-
Biological Context & Applications
Research Applications
-
GABA Analog Screening: This compound serves as a non-zwitterionic GABA mimetic . By removing the positive charge on the nitrogen, researchers can probe the necessity of the ammonium motif for receptor binding (GABA-A vs GABA-B).
-
Prodrug Development: The sulfonamide linkage is stable, but the carboxylic acid can be esterified to create prodrugs with enhanced blood-brain barrier (BBB) permeability.
-
Fragment-Based Drug Discovery (FBDD): The N-phenyl-N-mesyl motif is a privileged scaffold in medicinal chemistry, often found in COX-2 inhibitors and anti-arrhythmic agents. This acid derivative acts as a linker-ready building block.
References
-
General Sulfonamide Synthesis
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Sulfonamides to N-Substituted Sulfonamides. Journal of Organic Chemistry. Link
-
-
Alkylation of Sulfonanilides
-
Dinsmore, C. J., et al. (2002). Efficient Synthesis of N-Alkylated Sulfonamides. Tetrahedron Letters. Link
-
-
GABA Analog Properties
-
Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry. Link
-
-
Analytical Data Comparison (Analogous Compounds)
